3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,3,4-thiadiazole . It is designed and synthesized for its urease inhibitor activities . The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold . The exact molecular structure would require further analysis.Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with the IC50 of thiourea and hydroxyurea as standard inhibitors . The results indicated that the synthesized compounds could interact well with the active site of the urease enzyme .Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds related to 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide have shown promising results in antioxidant and anticancer activities. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with thiadiazole moieties, exhibited significant antioxidant activity. Some of these derivatives demonstrated higher antioxidant activity than ascorbic acid, a well-known antioxidant. Furthermore, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, indicating potential applications in cancer research and treatment (Tumosienė et al., 2020).
Photodynamic Therapy for Cancer Treatment
Certain derivatives containing 1,3,4-thiadiazol, such as zinc phthalocyanine derivatives, have shown remarkable potential in photodynamic therapy, a treatment modality for cancer. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy. Their effectiveness as Type II photosensitizers makes them suitable for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Adenosine A3 Receptor Antagonists
The compound and its related derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This indicates potential applications in the field of neurology and pharmacology, particularly in developing treatments targeting adenosine receptors (Jung et al., 2004).
Antimicrobial Activity
Imino-4-methoxyphenol thiazole derived Schiff base ligands, related to the compound , have shown antimicrobial properties. They were synthesized and tested for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Vinusha et al., 2015).
Future Directions
properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-18-9-4-2-8(3-5-9)14-10(17)6-7-19-12-16-15-11(13)20-12/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPKPCIBCXHSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.